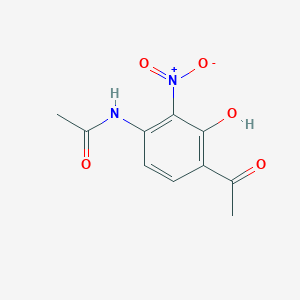

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide

説明

N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide characterized by a phenyl ring functionalized with acetyl (position 4), hydroxyl (position 3), and nitro (position 2) groups. For instance, N-(4-hydroxy-2-nitrophenyl)acetamide (a structurally related derivative) is synthesized via condensation reactions followed by recrystallization from aqueous or methanol solutions . The nitro and acetyl groups are electron-withdrawing substituents, which likely influence the compound’s electronic properties, solubility, and crystallinity .

特性

IUPAC Name |

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5(13)7-3-4-8(11-6(2)14)9(10(7)15)12(16)17/h3-4,15H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKPFQKHCTXDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Procedure

The direct nitration method employs N-(4-acetyl-3-hydroxyphenyl)acetamide as the starting material. Nitric acid (90%) in acetic anhydride and dichloromethane facilitates electrophilic aromatic substitution at the ortho position relative to the hydroxyl group. The reaction proceeds under mild conditions (5°C initial cooling, followed by room-temperature stirring), yielding a mixture of regioisomers. Isolation of the desired 2-nitro isomer requires chromatographic separation, achieving a 33% yield.

Key steps include:

- Reagent Addition : Dropwise addition of nitric acid to prevent exothermic side reactions.

- Workup : Extraction with dichloromethane and drying over sodium sulfate.

- Purification : Flash column chromatography with hexane/ethyl acetate gradients.

Structural Characterization

The product’s identity is confirmed via $$ ^1H $$ NMR spectroscopy, displaying characteristic signals at δ12.83 (hydroxyl proton), δ8.78 (aromatic proton adjacent to nitro group), and δ2.68/2.32 (acetyl methyl groups).

Multi-Step Synthesis via Bromination and Hydrogenation

Synthetic Pathway Overview

A 2019 patent outlines a five-step route starting from ortho-aminophenol:

| Step | Reaction | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, ice bath | 78.8% |

| 2 | Methoxylation | Dimethyl carbonate, phase transfer catalyst | 85% |

| 3 | Bromination | N-Bromosuccinimide (NBS), CH$$2$$Cl$$2$$ | 72% |

| 4 | Acetylation/Dealkylation | AlCl$$_3$$, chloroacetyl chloride | 78.8% |

| 5 | Hydrogenation | Pd/C, H$$_2$$, triethylamine | 85% |

Critical Analysis of Each Step

Step 1 (Acetylation) : Ortho-aminophenol reacts with acetic anhydride in ethyl acetate, forming ortho-acetaminophenol. A 1:1.5 molar ratio ensures complete acetylation.

Step 2 (Methoxylation) : Dimethyl carbonate introduces a methoxy group under reflux (95–110°C), with cesium carbonate as a phase transfer catalyst.

Step 3 (Bromination) : NBS selectively brominates the aromatic ring at the 5-position, requiring strict temperature control (0–5°C) and nitrogen protection.

Step 4 (Acetylation/Dealkylation) : AlCl$$_3$$-mediated Friedel-Crafts acetylation installs the 4-acetyl group, while simultaneous dealkylation removes the methoxy group.

Step 5 (Hydrogenation) : Palladium-on-carbon catalyzes nitro group reduction, with triethylamine scavenging HBr byproducts. Hydrogen gas flow (1 bubble/sec) at 50–75°C ensures complete conversion.

Comparative Evaluation of Synthetic Routes

Yield and Purity

Practical Considerations

Mechanistic Insights and Side Reactions

Nitration Regioselectivity

In the direct method, nitration occurs ortho to the hydroxyl group due to its strong activating effect. Competing para nitration is suppressed by steric hindrance from the acetyl group.

Hydrogenation Challenges

The multi-step route’s final hydrogenation requires precise control of Pd/C loading (1:0.05–0.2 w/w) to avoid over-reduction of the acetyl moiety.

化学反応の分析

Types of Reactions

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(4-acetyl-3-oxo-2-nitrophenyl)acetamide.

Reduction: Formation of N-(4-acetyl-3-hydroxy-2-aminophenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups : Acetyl and nitro groups decrease electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions .

- Crystallinity: Meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic vs. triclinic) depending on substituent electronic effects, suggesting the target compound’s crystal structure may similarly depend on nitro and acetyl interactions .

生物活性

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C10H11N3O4

- Functional Groups: Acetyl group, hydroxy group, and nitro group.

These functional groups contribute to the compound's unique reactivity and biological properties, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory mediators .

Table 1: Biological Activities of this compound

Case Studies

-

Antimicrobial Efficacy Against Klebsiella pneumoniae:

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for treating bacterial infections . -

Cytotoxicity Assessment:

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in A549 lung cancer cells with an IC50 value of 45 µM. This suggests that the compound could be further investigated for its potential use in cancer therapy .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. Studies indicate that modifications to the nitro group can significantly affect both the biological activity and toxicity profiles of related compounds .

Furthermore, ongoing investigations aim to explore the pharmacokinetics and bioavailability of this compound to better understand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。